molecular formula C13H14O3 B2954627 4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2168662-66-4

4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2954627
CAS No.: 2168662-66-4
M. Wt: 218.252
InChI Key: LHBNCNUFQRESLR-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid (CAS: 2168662-66-4) is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane scaffold substituted with a 2-methylphenyl group and a carboxylic acid at position 5. Its molecular formula is C₁₃H₁₄O₃, with a molar mass of 218.25 g/mol .

Properties

IUPAC Name

4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8-4-2-3-5-9(8)13-6-10(16-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBNCNUFQRESLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C23CC(C2C(=O)O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions might use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its unique structure could interact with specific biological targets, making it useful in drug discovery and development.

Medicine: Potential medicinal applications might involve the compound's use as a precursor for pharmaceuticals. Its carboxylic acid group could be modified to create active pharmaceutical ingredients (APIs) with therapeutic properties.

Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it might interact with molecular targets such as enzymes or receptors. The carboxylic acid group could form hydrogen bonds or ionic interactions, influencing the compound's binding affinity and activity.

Comparison with Similar Compounds

Substituent Variations on the Bicyclohexane Core

Modifications to the aryl substituent significantly influence physicochemical and biological properties. Key examples include:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 2-methylphenyl C₁₃H₁₄O₃ 218.25 Carboxylic acid at position 5; balanced lipophilicity
rac-(1R,4S,5S)-4-(4-Bromophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid 4-bromophenyl C₁₃H₁₃BrO₃ 297.15 Bromine enhances halogen bonding potential; higher molecular weight
4-[4-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid 4-(trifluoromethyl)phenyl C₁₄H₁₁F₃O₃ 284.24 Electron-withdrawing CF₃ group increases acidity and metabolic stability
4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid fluoromethyl C₈H₉FO₃ 160.10 Fluorine improves membrane permeability; carboxylic acid at position 1

Key Observations :

  • Electron-donating groups (e.g., methyl in the target compound) enhance lipophilicity, while electron-withdrawing groups (e.g., Br, CF₃) improve solubility and metabolic stability.
  • Halogenated analogs (Br, F) are prioritized in drug design for their ability to engage in halogen bonding with biological targets .

Ring Modifications: Oxa vs. Aza Derivatives

Replacing the oxygen atom in the 2-oxabicyclohexane core with nitrogen generates aza analogs , altering electronic and steric profiles:

Compound Name Core Structure Molecular Formula Molar Mass (g/mol) Key Properties
exo-2-tert-Butoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid 2-azabicyclo[2.1.1]hexane C₁₁H₁₇NO₄ 227.26 Nitrogen introduces basicity; tert-butoxycarbonyl (Boc) protects the amine
(1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid 2-azabicyclo[2.1.1]hexane C₁₅H₁₇NO₄ 275.30 Stereochemistry (1S,4R,5R) impacts receptor binding; benzyl ester enhances cell permeability

Key Observations :

  • Ester-protected derivatives (e.g., Boc, benzyl) are used to modulate bioavailability and enzymatic degradation .

Carboxylic Acid vs. Ester Derivatives

The carboxylic acid group can be esterified to alter pharmacokinetic properties:

Compound Name Functional Group Molecular Formula Molar Mass (g/mol) Key Properties
2-Oxabicyclo[2.1.1]hexane-5-carboxylic acid, methyl ester Methyl ester C₉H₁₂O₃ 168.19 Esterification reduces acidity; improves blood-brain barrier penetration
4-(Methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Methoxycarbonyl ester C₉H₁₀O₅ 198.17 Dual ester/acid groups enable pH-dependent solubility

Key Observations :

  • Ester derivatives are often prodrugs, improving oral bioavailability by masking the acidic group.
  • Positional isomerism (e.g., carboxylic acid at position 1 vs. 5) affects molecular interactions and solubility .

Biological Activity

4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic organic compound that has garnered interest due to its unique structural properties and potential biological activities. This compound belongs to the class of oxabicyclo compounds, which are characterized by their bicyclic structure containing an oxygen atom. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H14O4, with a molecular weight of approximately 234.25 g/mol. The compound's structure includes a bicyclic framework that enhances its interaction capabilities with biological targets.

Biological Activity

Research indicates that compounds with similar oxabicyclo structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown potential against various microbial strains, suggesting that this compound may also possess similar properties.
  • Antioxidant Properties : The presence of specific functional groups in the bicyclic structure can enhance antioxidant activity, which is vital for combating oxidative stress in biological systems.
  • Enzyme Interaction : The unique steric and electronic properties of this compound may allow it to interact with enzymes, potentially influencing their activity and offering therapeutic benefits.

Research Findings

Recent studies have focused on synthesizing and characterizing oxabicyclo compounds, highlighting their potential as bioisosteres in drug design. For example, a study demonstrated the synthesis of various 2-oxabicyclo[2.1.1]hexanes, which were validated for their biological activity as potential drug candidates .

Case Studies

  • Synthesis and Validation : A comprehensive study involving the synthesis of this compound showed promising results in terms of yield and purity, facilitating further biological testing .
  • Antimicrobial Testing : In vitro assays conducted on structurally similar compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that this compound could exhibit similar effects .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
4-(4-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidAntimicrobial, Antioxidant
4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidEnzyme inhibition
4-(Phenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidCytotoxicity against cancer cell lines

Q & A

Basic: What are the established synthetic routes for 4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid?

The compound can be synthesized via intramolecular photocycloaddition of precursors such as ethyl 3-(2-propenyloxy)propenoate, followed by functionalization of the bicyclic core. The endo configuration of substituents (e.g., carboxylic acid) is confirmed using 1H-NMR^1\text{H-NMR}, where coupling constants and splitting patterns distinguish between endo and exo isomers . Key steps include:

  • Photochemical cyclization under UV light.
  • Thermolysis or oxidation to introduce carboxyl groups.
  • Chromatographic purification to isolate enantiomers.

Basic: How can the lipophilicity (logD) of this bicyclic compound be experimentally determined?

Lipophilicity is measured via shake-flask partitioning between octanol and aqueous buffer (pH 7.4). For 2-oxabicyclo[2.1.1]hexane derivatives, logD values are typically 0.5–1.4 units lower than their aromatic counterparts due to reduced π\pi-electron density. For example, replacing an ortho-substituted phenyl ring with this bicyclo scaffold decreases logD from 3.6 to 2.7 .

Advanced: What computational methods are used to validate its bioisosteric equivalence to ortho-substituted phenyl rings?

Density Functional Theory (DFT) compares geometric parameters (bond lengths, angles) between the bicyclic core and phenyl rings. Key findings:

ParameterOrtho-Phenyl Ring2-Oxabicyclo[2.1.1]hexane
Substituent distance (d)3.0–3.1 Å3.6 Å
Angle (ϕ1/ϕ2\phi_1/\phi_2)~120°Closer to 120° than other bioisosteres
These similarities support its use in bioisosteric replacement to improve solubility or metabolic stability .

Advanced: How does the 2-oxabicyclo[2.1.1]hexane core affect metabolic stability in human liver microsomes?

Replacing phenyl with this scaffold enhances metabolic stability in some cases. For example:

  • Boscalid analog : Intrinsic clearance (CIint_\text{int}) decreased from 26 (phenyl) to 3 (bicyclo) mg min1^{-1} μl1^{-1}.
  • Fluxapyroxad analog : CIint_\text{int} improved from 28 (phenyl) to 23 (bicyclo).
    Mechanistically, the saturated core reduces cytochrome P450-mediated oxidation. However, outcomes depend on the parent molecule’s structure, requiring case-by-case validation via in vitro microsomal assays .

Advanced: How to resolve contradictions in synthetic yields during scale-up of photocycloaddition reactions?

Contradictions arise from light penetration limits and side reactions (e.g., polymerization). Mitigation strategies include:

  • Using flow reactors with uniform UV exposure.
  • Optimizing solvent polarity (e.g., acetonitrile vs. THF) to stabilize intermediates.
  • Monitoring reaction progress via HPLC-MS to identify byproducts early .

Basic: What spectroscopic techniques confirm the bicyclic structure and substituent positions?

  • 1H-NMR^1\text{H-NMR}: Coupling constants (e.g., J=810HzJ = 8–10 \, \text{Hz}) confirm bridgehead protons and endo/exo configurations.
  • IR Spectroscopy: Absorptions near 1700 cm1^{-1} verify the carboxylic acid group.
  • X-ray Crystallography: Resolves absolute stereochemistry for chiral centers .

Advanced: How to design analogs of this compound for improved pharmacokinetics?

  • Bioisosteric Replacement: Substitute the phenyl group with bicyclo[1.1.1]pentane for higher metabolic stability.
  • Prodrug Strategies: Esterify the carboxylic acid to enhance membrane permeability.
  • Structure-Activity Relationship (SAR): Systematically vary substituents on the bicyclic core and measure effects on logD, solubility, and target binding .

Basic: What are the solubility challenges of this compound, and how are they addressed?

The carboxylic acid group confers pH-dependent solubility:

  • Low solubility in neutral buffers: Use co-solvents (e.g., DMSO) or salt forms (e.g., sodium).
  • Crystallization issues: Amorphous solid dispersions improve bioavailability .

Advanced: How does the 2-oxabicyclo[2.1.1]hexane scaffold influence target binding compared to phenyl rings?

The scaffold’s rigidity and spatial orientation can enhance or disrupt binding, depending on the target’s active site. For example:

  • In fungicides, it maintains target affinity while reducing off-target interactions.
  • Molecular Dynamics Simulations predict binding poses by comparing scaffold conformations to phenyl rings .

Basic: What are the key stability considerations for storing this compound?

  • Hydrolytic degradation: Store at -20°C under anhydrous conditions.
  • Light sensitivity: Use amber vials to prevent photodegradation of the bicyclic core.
  • Long-term stability: Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

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